
(4S,5S)-octane-4,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S,5S)-octane-4,5-diamine is a chiral diamine compound with the molecular formula C8H20N2 It is characterized by the presence of two amino groups attached to the fourth and fifth carbon atoms of an octane chain, with both amino groups in the (S)-configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-octane-4,5-diamine typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the reduction of a chiral diimine precursor using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to achieve high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. Catalytic hydrogenation of suitable precursors in the presence of chiral ligands can also be employed to produce the desired stereoisomer in large quantities.
Analyse Des Réactions Chimiques
Types of Reactions
(4S,5S)-octane-4,5-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: Further reduction can lead to the formation of primary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as LiAlH4 and NaBH4 are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, primary amines, and various substituted amines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(4S,5S)-octane-4,5-diamine has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of (4S,5S)-octane-4,5-diamine involves its interaction with various molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to active sites and influencing the activity of enzymes. The specific pathways involved depend on the particular application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4R,5R)-octane-4,5-diamine: The enantiomer of (4S,5S)-octane-4,5-diamine with opposite stereochemistry.
(4S,5S)-octane-4,5-diol: A similar compound with hydroxyl groups instead of amino groups.
(4S,5S)-octane-4,5-dione: A compound with carbonyl groups at the fourth and fifth positions.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and as a precursor for chiral drugs, setting it apart from its non-chiral or differently configured counterparts.
Propriétés
Formule moléculaire |
C8H20N2 |
|---|---|
Poids moléculaire |
144.26 g/mol |
Nom IUPAC |
(4S,5S)-octane-4,5-diamine |
InChI |
InChI=1S/C8H20N2/c1-3-5-7(9)8(10)6-4-2/h7-8H,3-6,9-10H2,1-2H3/t7-,8-/m0/s1 |
Clé InChI |
NHOGRGYHBHZMIL-YUMQZZPRSA-N |
SMILES isomérique |
CCC[C@@H]([C@H](CCC)N)N |
SMILES canonique |
CCCC(C(CCC)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


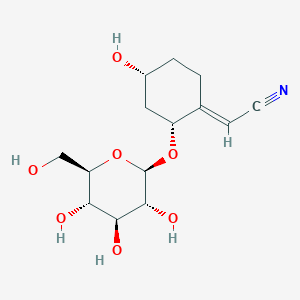
![1,3-Butadien-2-ol, 1-methoxy-3-[(trimethylsilyl)oxy]-, 2-acetate, (1Z)-](/img/structure/B14083281.png)
![2,3,5,6-Tetrahydrobenzo[b][1,4,7]trioxonine-9-carboxylic acid](/img/structure/B14083285.png)
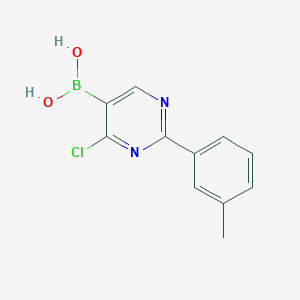
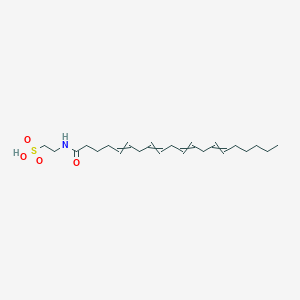
![7-Chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083296.png)

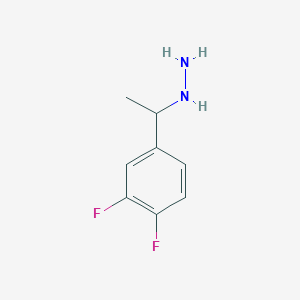
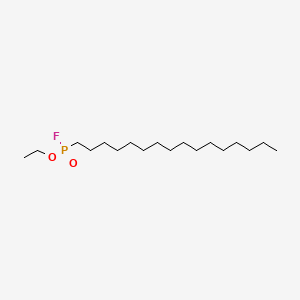
![1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)azepane](/img/structure/B14083331.png)
![3-(2-aminopropan-2-yl)-N-[7-[(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-4-yl)oxy]-1,2,3,4-tetrahydronaphthalen-2-yl]-5-(trifluoromethyl)benzamide](/img/structure/B14083334.png)
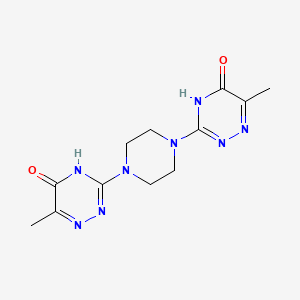
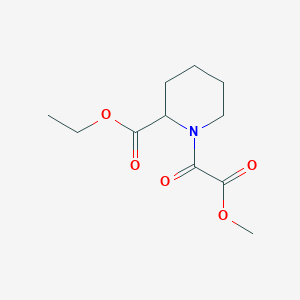
![(4R)-4-(aminomethyl)-1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B14083347.png)
